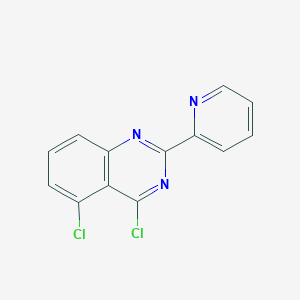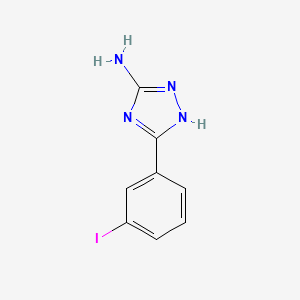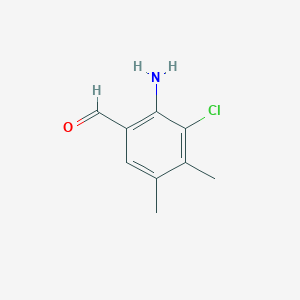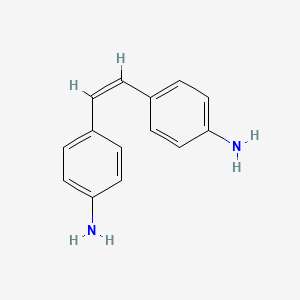
(Z)-4,4'-(Ethene-1,2-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,4’-(Ethene-1,2-diyl)dianiline is an organic compound characterized by the presence of two aniline groups connected by an ethene-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline typically involves the reaction of aniline derivatives with ethene-1,2-diyl-containing compounds under specific conditions. One common method involves the use of solvothermal conditions, where the reactants are heated in a solvent at high pressure to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction environments can enhance the production process, making it more viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4’-(Ethene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,4’-(Ethene-1,2-diyl)dianiline is used as a precursor for the synthesis of various metal complexes. These complexes have applications in catalysis and materials science .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways .
Medicine
In medicine, (Z)-4,4’-(Ethene-1,2-diyl)dianiline and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, it may act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4,4’-(Ethene-1,2-diyl)dianiline: A geometric isomer with different spatial arrangement of the aniline groups.
4,4’-(Ethane-1,2-diyl)dianiline: A similar compound with an ethane-1,2-diyl linker instead of ethene-1,2-diyl.
Uniqueness
(Z)-4,4’-(Ethene-1,2-diyl)dianiline is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the spatial arrangement of functional groups is critical .
Properties
CAS No. |
34321-29-4 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[(Z)-2-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1- |
InChI Key |
KOGDFDWINXIWHI-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
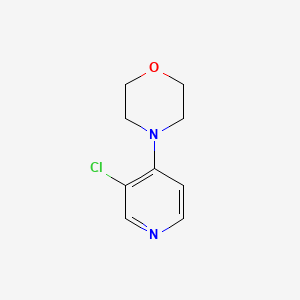

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
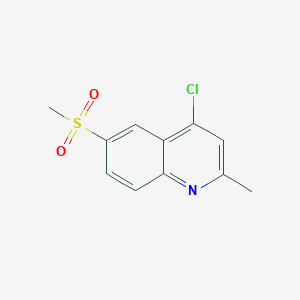
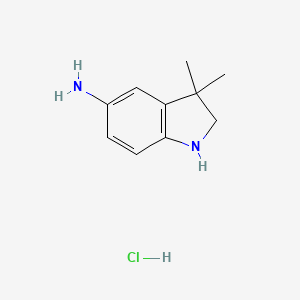
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
